molecular formula C9H13NOS B14738645 N-butylthiophene-2-carboxamide CAS No. 10354-41-3

N-butylthiophene-2-carboxamide

Cat. No.: B14738645
CAS No.: 10354-41-3
M. Wt: 183.27 g/mol
InChI Key: LEVLYSPVPFOBLP-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)thiophene-2-carboxamide (hereafter referred to as Compound I) is a carboxamide derivative synthesized via the reaction of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux conditions . The compound crystallizes into yellow crystals with a melting point of 397 K and exhibits two distinct molecules (A and B) in its asymmetric unit. Key structural features include:

  • Dihedral angles between the benzene and thiophene rings: 13.53° (A) and 8.50° (B).
  • Nitro group orientations: Dihedral angles of 15.44° (O2–N2–O3) and 16.07° (O5–N4–O6) relative to the benzene ring.
  • Weak intermolecular interactions: C–H⋯O and C–H⋯S interactions dominate the crystal packing, forming layers parallel to the (010) plane .

Properties

CAS No.

10354-41-3

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

N-butylthiophene-2-carboxamide

InChI

InChI=1S/C9H13NOS/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11)

InChI Key

LEVLYSPVPFOBLP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylthiophene-2-carboxamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-butylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Compound I vs. 2NPFC

Feature Compound I 2NPFC
Dihedral angle (°) 13.53 (A), 8.50 (B) 9.71
Heterocyclic ring bond length (Å) C–S: 1.709–1.719 C–O: 1.364–1.367
Melting point (K) 397 385–388

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